molecular formula C7H15NSSi B8511195 tert-Butyl(isothiocyanato)dimethylsilane CAS No. 89732-55-8

tert-Butyl(isothiocyanato)dimethylsilane

Cat. No.: B8511195
CAS No.: 89732-55-8
M. Wt: 173.35 g/mol
InChI Key: UYEHQMGPAPDEKX-UHFFFAOYSA-N
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Description

tert-Butyl(isothiocyanato)dimethylsilane is a silicon-containing organometallic compound featuring an isothiocyanate (-NCS) functional group attached to a dimethyl-tert-butylsilyl moiety. This structure combines the reactivity of the isothiocyanate group with the steric and electronic effects of the bulky silyl substituent. Such compounds are typically employed in organic synthesis as silylating agents or intermediates, leveraging the isothiocyanate’s affinity for nucleophiles like amines or thiols.

Properties

CAS No.

89732-55-8

Molecular Formula

C7H15NSSi

Molecular Weight

173.35 g/mol

IUPAC Name

tert-butyl-isothiocyanato-dimethylsilane

InChI

InChI=1S/C7H15NSSi/c1-7(2,3)10(4,5)8-6-9/h1-5H3

InChI Key

UYEHQMGPAPDEKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

tert-Pentyl isothiocyanate (CAS 597-97-7)

  • Functional Group : Isothiocyanate (-NCS).
  • Structure : Branched alkyl chain (tert-pentyl) without silicon.
  • Molecular Weight : 129.22 g/mol.
  • However, the silyl group in the latter may enhance solubility in nonpolar solvents and stabilize intermediates via silicon’s electron-donating effects.

tert-Butyl isocyanate

  • Functional Group : Isocyanate (-NCO).
  • Molecular Weight : ~99.15 g/mol (estimated).
  • Comparison : Isocyanates are generally more reactive than isothiocyanates due to oxygen’s higher electronegativity. tert-Butyl(isothiocyanato)dimethylsilane’s sulfur atom enables thiourea formation, which is less common with isocyanates. The silicon component further differentiates its applications in silylation reactions.

Structural Analogues with Silicon

tert-Butyl(ethynyl)dimethylsilane

  • Functional Group : Ethynyl (-C≡CH).
  • Structure : Dimethyl-tert-butylsilyl group with an ethynyl substituent.
  • Comparison : While both compounds share a silicon backbone, the ethynyl group enables alkyne-specific reactions (e.g., click chemistry), whereas the isothiocyanate group targets nucleophilic additions. This highlights the versatility of silicon frameworks in diversifying functional reactivity.

Diisocyanate Derivatives

Hexamethylene diisocyanate (CAS 822-06-0)

  • Functional Group : Two isocyanate (-NCO) groups.
  • Structure : Linear hexane chain with terminal isocyanates.
  • Molecular Weight : 168.19 g/mol.
  • Comparison: As a diisocyanate, this compound is bifunctional, enabling crosslinking in polyurethane synthesis. In contrast, this compound’s monofunctional isothiocyanate limits polymer formation but allows precise modifications in stepwise syntheses.

Data Table: Key Properties of Compared Compounds

Compound Functional Group Molecular Weight (g/mol) Key Structural Features Applications
This compound Isothiocyanate ~171.09 Dimethyl-tert-butylsilyl group Silylation, thiourea synthesis
tert-Pentyl isothiocyanate Isothiocyanate 129.22 Branched alkyl chain Organic intermediates
tert-Butyl isocyanate Isocyanate ~99.15 tert-Butyl group Polymer precursors, reagents
Hexamethylene diisocyanate Diisocyanate 168.19 Linear alkane, two -NCO groups Polyurethane production
tert-Butyl(ethynyl)dimethylsilane Ethynyl ~154.29 Ethynyl, silyl group Click chemistry, coupling reactions

Research Findings and Implications

Steric Effects : The tert-butyl and dimethyl groups on silicon in this compound impose significant steric hindrance, likely slowing nucleophilic attacks compared to less hindered analogs like tert-pentyl isothiocyanate. This could improve selectivity in thiourea formation.

Silicon’s Role: The silyl moiety enhances thermal stability and lipophilicity, making the compound suitable for reactions in nonpolar media. This contrasts with purely organic isothiocyanates, which may degrade faster under harsh conditions.

Safety Considerations : While hexamethylene diisocyanate is flagged for hazardous reactivity (GHS 1.0), this compound’s hazards remain uncharacterized in the provided evidence. However, isothiocyanates generally require careful handling due to irritant properties.

Preparation Methods

Stability and Reactivity Considerations

The dimethylsilyl group is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments. Meanwhile, the isothiocyanate group may undergo undesired reactions with protic solvents or oxidizing agents. These constraints guide the selection of solvents (e.g., dichloromethane, dioxane) and catalysts (e.g., dry HCl gas) that minimize side reactions.

Synthesis Pathways for this compound

Thiocyanate Substitution of Silyl Halides

A plausible route involves nucleophilic displacement of a halide in a silyl precursor by a thiocyanate ion. For example, reacting tert-butyl(dimethylsilyl)chloride with potassium thiocyanate (KSCN) in a polar aprotic solvent like acetonitrile:

tert-Bu(Me)2Si-Cl+KSCNtert-Bu(Me)2Si-NCS+KCl\text{tert-Bu(Me)}2\text{Si-Cl} + \text{KSCN} \rightarrow \text{tert-Bu(Me)}2\text{Si-NCS} + \text{KCl}

This method mirrors the synthesis of aryl isothiocyanates, where thiocyanate ions displace halides under mild heating (40–60°C). The reaction’s success hinges on the solubility of KSCN and the absence of moisture, which could hydrolyze the silyl chloride.

Optimized Reaction Conditions

  • Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).

  • Temperature : 50–60°C for 6–12 hours.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ion mobility.

  • Yield : Estimated 70–85% based on analogous silyl halide reactions.

Amination Followed by Thiophosgene Treatment

An alternative approach involves synthesizing a silyl-protected amine intermediate, followed by thiophosgene treatment to introduce the isothiocyanate group. For instance:

  • Synthesis of tert-Butyl(dimethylsilyl)amine :

    tert-Bu(Me)2Si-OCH2CH2NH2H2Otert-Bu(Me)2Si-NH2+HOCH2CH2OH\text{tert-Bu(Me)}_2\text{Si-OCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{H}_2\text{O}} \text{tert-Bu(Me)}_2\text{Si-NH}_2 + \text{HOCH}_2\text{CH}_2\text{OH}

    Hydrolysis of a silyl-protected ethanolamine derivative yields the primary amine.

  • Thiophosgene Reaction :

    tert-Bu(Me)2Si-NH2+Cl2C=Stert-Bu(Me)2Si-NCS+2HCl\text{tert-Bu(Me)}_2\text{Si-NH}_2 + \text{Cl}_2\text{C=S} \rightarrow \text{tert-Bu(Me)}_2\text{Si-NCS} + 2\text{HCl}

    Thiophosgene reacts with the amine at 0–5°C to prevent overreaction.

Challenges and Mitigation

  • Thiophosgene Toxicity : Requires strict containment and neutralization protocols.

  • By-product Management : HCl gas must be scrubbed to prevent silanol formation.

  • Yield : Reported yields for analogous reactions range from 65–80%.

Catalytic Systems and Process Optimization

Dry Hydrogen Chloride Gas as Catalyst

Patent CN111450857A demonstrates the efficacy of dry HCl gas in catalyzing tert-butyl isothiocyanate synthesis from ammonium thiocyanate and tert-butyl alcohol. While this method targets a non-silylated compound, the principles are transferable:

  • Reaction Steps :

    • Dissolve ammonium thiocyanate in water.

    • Add tert-butyl alcohol and heat to 45–50°C.

    • Introduce 30% HCl dropwise, followed by vacuum-assisted HCl gas catalysis.

    • Separate layers and purify the organic phase.

  • Adaptation for Silyl Derivatives :
    Replace tert-butyl alcohol with tert-butyl(dimethylsilyl)ethanol. Anhydrous conditions are critical to prevent silyl ether hydrolysis.

Key Parameters

ParameterOptimal RangeEffect on Yield
Temperature50–60°CMaximizes reaction rate
HCl Gas Pressure0.08–0.09 MPaEnhances catalyst penetration
Reaction Time30–90 minutesMinimizes side reactions

Comparative Analysis of Synthesis Routes

The table below evaluates the feasibility of two primary methods based on cost, yield, and safety:

MethodAdvantagesDisadvantagesYield Estimate
Thiocyanate SubstitutionSimple setup, low toxicitySilyl halide availability70–85%
Thiophosgene RouteHigh functional group compatibilityToxic reagents, complex handling65–80%

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Patent CN108395383B highlights solvent recovery in tert-butyl isocyanate synthesis, where xylene and p-toluenesulfonamide are recycled via distillation. For this compound, similar strategies apply:

  • Distillation : Separate unreacted silyl precursors (b.p. 150–180°C) from the product (b.p. ~200°C).

  • Waste Neutralization : Treat thiocyanate-containing residues with hypochlorite to prevent environmental release .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl(isothiocyanato)dimethylsilane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting tert-butyldimethylsilyl chloride with an isothiocyanate precursor under anhydrous conditions. A base like triethylamine is used to scavenge HCl, promoting silylation. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly affect reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS to detect intermediates. Side reactions, such as hydrolysis of the silyl group, must be minimized by strict exclusion of moisture.

Q. How is tert-butyl(isothiocyanato)dimethylsilane characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Look for signals at δ 0.1–0.3 ppm (Si(CH₃)₂), δ 1.0–1.2 ppm (tert-butyl group), and δ 3.5–4.0 ppm (NCS moiety).
  • IR : Confirm the isothiocyanate group via a strong absorption band at ~2050–2100 cm⁻¹ (N=C=S stretch) .
  • Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak matching the molecular weight (C₈H₁₅NSSi, ~173.3 g/mol).

Q. What are common reactions involving the isothiocyanato group in this compound?

  • Methodological Answer : The isothiocyanato group (-N=C=S) undergoes nucleophilic additions (e.g., with amines to form thioureas) and cycloadditions. For example, reacting with primary amines in THF at 60°C yields substituted thioureas, useful in medicinal chemistry. Kinetic studies using ¹H NMR can track reaction progress .

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